methyl 6-chloro-2H-chromene-8-carboxylate
Description
Significance of the Chromene Scaffold in Heterocyclic Chemistry
The chromene scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a pyran ring, is a cornerstone of heterocyclic chemistry. ontosight.ai This structural motif is prevalent in a vast array of natural products, including alkaloids, flavonoids, and tocopherols, and serves as a privileged platform in medicinal chemistry. ontosight.airesearchgate.net The versatility of the chromene nucleus allows for a wide range of chemical modifications, leading to derivatives with diverse and significant biological activities. chemicalbook.com
Compounds incorporating the chromene framework have been investigated for numerous pharmacological applications. tandfonline.comfrontiersin.orgresearchgate.net The inherent structural features of chromenes, combined with their relatively low toxicity, have made them attractive targets for synthetic chemists aiming to develop new therapeutic agents. ontosight.ainih.gov The two primary isomers, 2H-chromene and 4H-chromene, are distinguished by the position of the sp³-hybridized carbon in the pyran ring, a feature that significantly influences their chemical and biological properties. frontiersin.org
Overview of Benzopyran Derivatives in Academic Research
Benzopyrans, the formal name for chromenes, are a major focus of academic and industrial research due to their wide-ranging biological and chemical properties. uomphysics.netnih.gov Research has demonstrated that benzopyran derivatives possess a remarkable spectrum of activities, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govsigmaaldrich.com This broad utility stems from the ability of the benzopyran core to interact with various biological targets. researchgate.net
In recent years, significant effort has been dedicated to synthesizing novel benzopyran derivatives to explore their structure-activity relationships (SAR). frontiersin.org These studies often involve creating libraries of compounds with varied substitution patterns on the benzopyran ring. The insights gained from this research are crucial for the development of new pharmaceuticals and agrochemicals. frontiersin.orgnih.gov The field continues to expand, with ongoing investigations into new synthetic methodologies and applications for these versatile heterocyclic compounds. msu.edu
Structural Context of Methyl 6-chloro-2H-chromene-8-carboxylate within the 2H-Chromene Family
This compound belongs to the 2H-chromene family of benzopyrans. The core of this molecule is the 2H-chromene (or 2H-1-benzopyran) structure, which is characterized by the fusion of a benzene ring and a pyran ring, with the pyran's saturated carbon atom located at position 2, adjacent to the oxygen atom. frontiersin.org
The specific identity of this compound is defined by its substituents on the benzene portion of the scaffold:
A chloro (Cl) group is attached at the C6 position.
A methyl carboxylate (-COOCH₃) group is attached at the C8 position.
These substitutions significantly influence the molecule's electronic properties, polarity, and steric profile, which in turn would be expected to affect its reactivity and biological activity. While specific experimental data for this compound is not extensively detailed in the surveyed literature, its fundamental properties can be derived from its structure.
Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited in published literature. Properties are based on its chemical structure and data for isomeric compounds.
| Property | Value |
| Molecular Formula | C₁₁H₉ClO₃ |
| Molecular Weight | 224.64 g/mol guidechem.com |
| IUPAC Name | This compound |
| InChI Key | OYVDYEPXOJUVMX-UHFFFAOYSA-N (Isomer) guidechem.com |
| Canonical SMILES | COC(=O)C1=CC2=C(C(=C1)Cl)OCC=C2 (Isomer) guidechem.com |
| Physical Form | Expected to be a solid at room temperature. |
Research Scope and Objectives Pertaining to Chromene-8-carboxylates
While research focusing specifically on this compound is not widely documented, the objectives for studying related chromene-8-carboxylates can be inferred from broader chemical and medicinal research trends.
The primary research interest in compounds of this class often lies in their utility as synthetic intermediates. The carboxylate group at the C8 position is a versatile functional handle that can be readily modified to create more complex molecular architectures. For instance, it can undergo hydrolysis, amidation, or reduction to introduce different functionalities, paving the way for the synthesis of diverse compound libraries for drug discovery screening.
Furthermore, the synthesis of specifically substituted chromenes like this one is a key objective in medicinal chemistry. The introduction of a halogen, such as the chloro group at C6, and an ester group are common strategies to modulate a molecule's lipophilicity, electronic distribution, and potential to engage in specific interactions with biological targets. tandfonline.com Therefore, a key research objective would be to synthesize this and related compounds to evaluate their biological activity across various assays, such as anticancer or antimicrobial screens. nih.govmdpi.com The ultimate goal is to establish a structure-activity relationship (SAR) that could guide the design of more potent and selective therapeutic agents based on the 2H-chromene scaffold.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-2H-chromene-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPBLCNNEATXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Methyl 6 Chloro 2h Chromene 8 Carboxylate
Oxidative Transformations of the Chromene Nucleus
The C3-C4 double bond of the pyran ring is the most susceptible site for oxidative modification in the chromene nucleus. Key transformations include epoxidation and oxidative cleavage.
Epoxidation: The double bond of 2H-chromenes can be readily converted into an epoxide (oxirane) ring. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems. For substituted chromenes, chiral Mn(III) salen complexes have been effectively used as catalysts with oxidants like sodium hypochlorite (B82951) (NaOCl) to achieve asymmetric epoxidation, yielding chiral epoxides with high enantioselectivity. iitm.ac.inresearchgate.net The enantiomeric excess (ee) can be significantly influenced by substituents on the chromene ring and the specific chiral catalyst employed. acs.org For instance, studies on 6-substituted-2,2-dimethylchromenes have shown that the substituent at the C6 position can have a beneficial effect on enantioselectivity. acs.org
Oxidative Cleavage: More aggressive oxidation can lead to the cleavage of the C3-C4 double bond, breaking open the pyran ring. Ozonolysis is a classic method for this transformation, where the double bond is cleaved to form aldehydes or ketones depending on the workup conditions. libretexts.org A reductive workup typically yields aldehydes, while an oxidative workup produces carboxylic acids. libretexts.org An alternative, non-ozone-based method involves a two-step process: initial dihydroxylation of the double bond (using OsO₄ or KMnO₄) to form a vicinal diol, followed by cleavage of the diol with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orgias.ac.in A one-pot manganese-catalyzed process using hydrogen peroxide followed by periodate (B1199274) cleavage has also been developed for the oxidative cleavage of alkenes. rug.nl
Table 1: Representative Catalytic Systems for Asymmetric Epoxidation of Substituted Chromenes
| Substrate | Catalyst System | Oxidant/Co-reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 6-cyano-2,2-dimethylchromene | Chiral Mn(III) salen complex | NaOCl / Pyridine (B92270) N-oxide | 98-99% | iitm.ac.in |
| 2,2-dimethylchromene | N-substituted oxazolidinone ketone | Oxone | 84% | acs.org |
| 6-bromo-2,2-dimethylchromene | N-substituted oxazolidinone ketone | Oxone | 93% | acs.org |
| Styrene (for comparison) | Chiral (pyrrolidine salen)Mn(III) | m-CPBA / NMO | 37-39% | researchgate.net |
Reductive Modifications to Chroman Derivatives
The defining feature of reductive modifications to the 2H-chromene system is the saturation of the C3-C4 double bond to yield the corresponding chroman derivative. This transformation can be accomplished through catalytic hydrogenation or by chemical reducing agents like diimide.
Catalytic Hydrogenation: This is a direct and efficient method for the reduction of 2H-chromenes. The reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. A significant advancement in this area is the development of asymmetric hydrogenation, which allows for the synthesis of chiral chromans. Iridium complexes with chiral phosphine-oxazoline ligands have proven highly effective, yielding chroman products in high yields and with excellent enantioselectivities (up to 99.7% ee). acs.org This method provides a direct route to optically active isoflavan (B600510) derivatives. acs.org
Reduction with Diimide: Diimide (N₂H₂) offers a metal-free alternative for the reduction of the chromene double bond. wikipedia.org Diimide is a highly reactive intermediate that is generated in situ, typically from the oxidation of hydrazine (B178648) or the thermal decomposition of sulfonylhydrazides like 2-nitrobenzenesulfonohydrazide. nih.govlibretexts.org The reduction mechanism is believed to involve a concerted, synchronous transfer of two hydrogen atoms to the double bond from the cis-isomer of diimide, resulting in a stereospecific syn-addition. wikipedia.orgyoutube.com Diimide reduction is chemoselective, preferentially reducing non-polar and sterically accessible double and triple bonds, while being compatible with many other functional groups that are sensitive to catalytic hydrogenation, such as peroxides or N-O bonds. wikipedia.org
Table 2: Comparison of Reduction Methods for the Chromene Double Bond
| Method | Reagents/Catalyst | Stereochemistry | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, etc. | Syn-addition | Common, efficient; risk of hydrogenolysis of sensitive groups. | researchgate.net |
| Asymmetric Hydrogenation | H₂, Chiral Iridium Catalyst | Enantioselective | Produces chiral chromans with high ee. | acs.org |
| Diimide Reduction | N₂H₂ (from hydrazine + oxidant, or sulfonylhydrazide) | Syn-addition | Metal-free; chemoselective for non-polar bonds; mild conditions. | wikipedia.orgnih.gov |
Nucleophilic and Electrophilic Substitution Reactions on the Chromene Core
The reactivity of the chromene core towards substitution reactions is twofold, involving the aromatic benzene (B151609) ring and the pyran ring.
Electrophilic Aromatic Substitution (EAS): The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The regiochemical outcome is controlled by the directing effects of the existing substituents:
Alkoxy Ether Oxygen (at C1): Strongly activating and ortho, para-directing.
Chloro Group (at C6): Deactivating yet ortho, para-directing.
Methyl Carboxylate Group (at C8): Deactivating and meta-directing.
The combined influence of these groups makes the C5 and C7 positions the most likely sites for electrophilic attack. The strongly activating ether oxygen directs incoming electrophiles to the C5 (ortho) and C7 (para) positions. The chloro group also directs to the C5 (ortho) and C7 (para) positions, while the deactivating ester group directs to the C7 (meta) position. Therefore, the C7 position is electronically favored by all three substituents, while the C5 position is activated by the two ortho, para-directors. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. For instance, nitration using a mixture of nitric acid and sulfuric acid would generate the nitronium ion (NO₂⁺) as the electrophile, which would then attack the aromatic ring. masterorganicchemistry.comyoutube.com
Nucleophilic Reactions: The electron-rich nature of the chromene system generally makes it less susceptible to nucleophilic aromatic substitution (displacing the chlorine atom), which typically requires strong electron-withdrawing groups to activate the ring. However, the C3-C4 double bond, conjugated with the aromatic system, can be susceptible to nucleophilic attack under certain conditions. For example, in related 3-nitro-2H-chromenes, the electron-withdrawing nitro group activates the double bond towards Michael addition reactions with nucleophiles. mdpi.com While the target compound lacks such a strong activating group at the C3 position, this reactivity pattern highlights the potential for nucleophilic additions to the pyran ring under appropriate conditions.
Esterification and Hydrolysis Processes
The methyl carboxylate group at the C8 position is a key site for straightforward chemical modifications.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, will yield 6-chloro-2H-chromene-8-carboxylic acid. google.com Acid-catalyzed hydrolysis is also possible but is often slower and reversible.
Esterification and Transesterification: The carboxylic acid obtained from hydrolysis can be converted back into an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the methyl ester can be converted directly to other esters via transesterification. This reaction involves heating the methyl ester with a different alcohol, often in the presence of an acid or base catalyst, to exchange the methyl group for a different alkyl group.
Stereochemical Aspects of Chromene Transformations
Several of the transformations discussed can introduce chirality into the molecule, making stereochemistry a critical aspect of the reactivity of methyl 6-chloro-2H-chromene-8-carboxylate.
Reactions at the C3-C4 Double Bond: The planar C3-C4 double bond is a prochiral center, and reactions that create new stereocenters at these positions can be controlled to favor one stereoisomer over another.
Asymmetric Epoxidation: As detailed in Section 3.1, the use of chiral catalysts can lead to the formation of enantiomerically enriched epoxides. The catalyst dictates the facial selectivity of the oxygen atom addition, producing either the (3R,4R) or (3S,4S) epoxide. iitm.ac.inacs.org
Asymmetric Hydrogenation: The reduction of the double bond can also be performed enantioselectively. Chiral iridium catalysts, for example, can deliver hydrogen to one face of the double bond preferentially, leading to the formation of a chiral chroman with stereocenters at C3 and C4. acs.org
Diimide Reduction: The syn-addition mechanism of diimide reduction has important stereochemical consequences. When hydrogen is added across the double bond, both hydrogen atoms approach from the same face of the pyran ring, resulting in a specific diastereomer of the chroman product. wikipedia.org
Reactions Creating Other Stereocenters: Nucleophilic addition to the double bond can generate one or two new stereocenters at positions C3 and C4, and the diastereoselectivity of such additions can often be controlled by the reaction conditions and reagents. mdpi.com Furthermore, transformations of the ester group into more complex functionalities could potentially introduce additional chiral centers into the side chain at the C8 position.
Structure Activity Relationship Sar Studies of Chromene 8 Carboxylate Derivatives
Influence of Substituents on Biological Activity Profiles of Chromene Scaffolds
The chromene scaffold is a versatile backbone found in many natural and synthetic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net The lipophilic nature of the benzopyran system is a key feature that influences its biological interactions. researchgate.net Altering the substituents allows for the fine-tuning of these interactions.
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a molecule's biological activity. nih.gov Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions. nih.gov In the context of the chromene scaffold, halogenation has been shown to be a significant determinant of bioactivity. nih.gov
Research on 3-nitro-2H-chromenes demonstrated that halogenated derivatives were effective in vitro antimicrobial agents, particularly against Gram-positive bacteria like S. aureus and S. epidermidis. nih.gov This suggests that the presence of halogen atoms is important for anti-staphylococcal potential. nih.gov The potency of these compounds appears to be strongly dependent on the substitution pattern on the chromene core. nih.gov For instance, studies have shown that substitutions at the C-6 position with electron-withdrawing groups, such as halogens, can positively influence antimicrobial and cytotoxic activity. islandarchives.ca
Further studies have indicated that increasing the number of halogen substituents can potentiate antibacterial effects. For example, a tri-halogenated 3-nitro-2H-chromene derivative was identified as the most active in a series, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 μg/mL against S. epidermidis. nih.gov The position of the halogen also matters; enhanced activity was noted when halogen substitution occurred on the phenyl ring (C-ring) attached at the C-2 position. nih.gov
Table 1: Effect of Halogenation on Antibacterial Activity of 3-Nitro-2H-Chromene Derivatives
| Compound | Substituents | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs S. epidermidis |
|---|---|---|---|
| 5d | 6-Cl, 2-phenyl | 64 | 32 |
| 5f | 6-Br, 2-phenyl | 16 | 16 |
| 5p | 6-Br, 2-(4-chlorophenyl) | 8 | 2-8 |
| 5s | 6-Br, 2-(2,4-dichlorophenyl) | 4 | 1-4 |
Ester and carboxylate groups are critical functional moieties that can significantly impact a molecule's solubility, polarity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. Carboxylic ester hydrolases are enzymes that catalyze the hydrolysis of ester bonds, which can be a key step in the metabolism or activation of a drug. mdpi.com
In the case of chromene derivatives, the role of these functionalities is highly context-dependent. In a study of 3-nitro-2-(trifluoromethyl)-2H-chromene analogues as P2Y6 receptor antagonists, it was found that terminal carboxylate derivatives were generally less potent than the corresponding methyl ester derivatives. nih.gov This suggests that for this specific target, the ester group may be preferred for activity, potentially due to better membrane permeability or a more favorable interaction within the receptor's binding pocket.
However, the same study noted that a derivative with a p-carboxyphenyl-ethynyl group at the C-6 position was among the most potent antagonists, indicating that a carboxylate can contribute positively to binding affinity when appropriately positioned and spaced from the chromene core. nih.gov Conversely, attempts to replace the C-3 nitro group with a carboxylic acid or an ethyl ester group resulted in a complete loss of affinity, highlighting the specific electronic and steric requirements at that position. nih.gov This demonstrates that the contribution of ester and carboxylate groups to biological activity is not uniform and depends heavily on their placement on the chromene scaffold and the specific biological target. nih.govderpharmachemica.com
Beyond halogens, the electronic properties of other substituents also play a crucial role. Structure-activity relationship studies consistently show that the introduction of electron-withdrawing groups elsewhere on the chromene ring system tends to enhance biological activities like antimicrobial and anticancer effects. islandarchives.ca
In contrast, derivatives of 3-nitro-2H-chromenes bearing electron-donating groups, such as methoxy (B1213986) or methyl groups, on the benzopyran ring (ring A) or the C-2 phenyl ring (ring C) exhibited low to no antibacterial activity. nih.gov This clear distinction between the effects of electron-donating and electron-withdrawing groups underscores the importance of electronic factors in the mechanism of action of these compounds. The electron-deficient nature imparted by electrophilic or electron-withdrawing substituents appears to be a key feature for the bioactivity of many chromene derivatives.
Conformational Analysis and Bioactivity Correlation
The three-dimensional shape of a molecule is paramount to its biological function, as it dictates how the molecule fits into and interacts with its target, such as an enzyme active site or a receptor binding pocket. Conformational analysis of chromene derivatives reveals how different substitution patterns influence the molecule's preferred shape and flexibility, which in turn correlates with its biological activity.
For example, in a series of chromene-containing sulfonamides designed as carbonic anhydrase inhibitors, docking studies revealed that a flexible linker allowed the compounds to adopt several different conformations within the enzyme's active site. nih.gov This conformational adaptability was cited as a reason for the observed differences in inhibitory profiles against various enzyme isoforms. A compound could adopt a distinct conformation upon binding to one isoform compared to another, leading to selectivity. nih.gov This highlights a direct link between conformational freedom and the correlation of a compound's structure with its specific bioactivity. The ability to adopt a bioactive conformation is a critical factor for molecular efficacy.
Spatial Orientation and Molecular Recognition in Chromene Derivatives
Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. The spatial orientation of a chromene derivative's functional groups determines its ability to engage in these interactions with a biological target, forming a stable and effective complex.
Docking experiments with various chromene derivatives have provided insights into their molecular recognition patterns. Studies on certain antimicrobial chromenes identified key fragments around the scaffold, such as C=O, -OH, and -NH2 groups, that form stable hydrogen bonds with specific amino acid residues (e.g., Asp, Arg, Asn) in the pocket of the DNA gyrase B enzyme. islandarchives.ca The substituted phenyl ring often contributes to the strength of binding through hydrophobic interactions with other residues. islandarchives.ca
The precise spatial arrangement of these interacting groups is critical. Subtle structural modifications can lead to significant differences in crystal packing and molecular assembly, which are governed by molecular recognition principles. mdpi.com For chromene-based inhibitors, the orientation of substituents can affect the binding mode within an active site, leading to variations in inhibitory potency and selectivity across different targets. nih.gov Therefore, understanding the spatial requirements for molecular recognition is essential for the rational design of potent and selective chromene-based compounds.
Computational and Theoretical Chemistry Applications to Methyl 6 Chloro 2h Chromene 8 Carboxylate
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It is widely applied to molecules like chromene derivatives to calculate their geometric, electronic, and spectroscopic properties with high accuracy. nih.govdoaj.org Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. doaj.orgresearchgate.net
A fundamental step in computational analysis is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable conformation. researchgate.net This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. For chromene derivatives, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. bohrium.comresearchgate.net The optimized geometry provides the foundation for all subsequent property calculations.
Table 1: Predicted Geometric Parameters for the Methyl 6-chloro-2H-chromene-8-carboxylate Core Note: These are representative values based on DFT calculations of analogous chromene structures. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| C=O (ester) | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| C-Cl | 1.74 Å | |
| C=C (pyran ring) | 1.36 Å | |
| Bond Angles | ||
| O=C-O (ester) | 124.5° | |
| C-C-Cl | 119.8° | |
| C-O-C (pyran ring) | 117.5° | |
| Dihedral Angle | ||
| C-C-C=O (ester group) | ~180° (planar) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. msu.edu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jbcpm.com For chromene derivatives, the HOMO is typically distributed over the electron-rich benzene (B151609) ring, while the LUMO is often localized on the pyranone moiety. semanticscholar.org
Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: Values are illustrative and based on DFT calculations for similar chromene structures.
| Parameter | Energy (eV) |
| EHOMO | -6.85 eV |
| ELUMO | -2.15 eV |
| Energy Gap (ΔE) | 4.70 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. bohrium.com It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. doaj.org The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or slightly negative potential, respectively.
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the carbonyl oxygen atoms of the ester group, identifying them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen atoms and the regions near the chlorine atom would likely exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.
DFT calculations are a reliable method for predicting the spectroscopic properties of molecules, which can be used to validate experimental findings. doaj.orgsciencepublishinggroup.com
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of characteristic absorption bands for functional groups. For the target molecule, key predicted vibrations would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, and C-H stretching of the aromatic and methyl groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. doaj.org By comparing the calculated shifts with experimental spectra, researchers can confirm the molecular structure and assign specific signals to each proton and carbon atom. semanticscholar.org
Table 3: Predicted Key Spectroscopic Data for this compound Note: These are representative values based on DFT calculations and experimental data from analogous compounds.
| Spectroscopy Type | Functional Group / Atom | Predicted Value |
| IR Frequency | C=O stretch (ester) | ~1725 cm⁻¹ |
| C-O stretch (ether) | ~1250 cm⁻¹ | |
| C-Cl stretch | ~750 cm⁻¹ | |
| ¹H NMR Chemical Shift | -OCH₃ (ester) | 3.9 ppm |
| H-7 (aromatic) | 7.5 ppm | |
| H-5 (aromatic) | 7.2 ppm | |
| ¹³C NMR Chemical Shift | C=O (ester) | 165 ppm |
| C-6 (C-Cl) | 128 ppm | |
| -OCH₃ (ester) | 52 ppm |
Electronegativity (χ): Measures the ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization. S = 1 / (2η)
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. ω = χ² / (2η)
Table 4: Predicted Global Reactivity Descriptors for this compound Note: Calculated from the representative FMO energies in Table 2.
| Descriptor | Symbol | Calculated Value (eV) |
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 2.15 |
| Electronegativity | χ | 4.50 |
| Chemical Hardness | η | 2.35 |
| Chemical Softness | S | 0.21 |
| Electrophilicity Index | ω | 4.31 |
Molecular Docking Investigations
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. bohrium.com The chromene scaffold is found in many compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects, making its derivatives interesting subjects for docking studies. nih.govmdpi.com
The process involves preparing the 3D structures of both the ligand and the protein. The ligand's geometry is typically optimized using DFT. nih.gov Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and score them based on binding affinity (e.g., in kcal/mol). The best poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.
For this compound, docking studies could explore its potential to inhibit various enzymes. For instance, given the known activities of related compounds, it could be docked against targets like cyclooxygenase (COX) enzymes, kinases, or viral proteins.
Table 5: Hypothetical Molecular Docking Results for this compound Note: This table is illustrative of typical docking output against a hypothetical protein target.
| Protein Target | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Protein Kinase X | -8.5 | 2 | VAL 25, LYS 48, LEU 95 |
| Cyclooxygenase-2 | -7.9 | 1 | ARG 120, TYR 355 |
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the characterization of the ligand-protein complex at the atomic level, providing insights into the compound's potential mechanism of action. For this compound, docking studies would involve computationally placing the molecule into the binding site of various known biological targets to assess its binding compatibility.
The chromene scaffold is a recurring motif in compounds designed to interact with a range of biological targets. nih.govresearchgate.net Computational studies on various chromene derivatives have demonstrated their potential to bind to targets such as lanosterol (B1674476) 14-alpha demethylase, a key enzyme in fungi, and tubulin, a protein critical for cell division. researchgate.netbenthamdirect.com Docking simulations for this compound would identify the most likely protein targets and elucidate the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex.
Binding Energy Estimations and Affinity Prediction
A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the protein target. This score, often expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG) and is used to rank and prioritize potential drug candidates. A lower, more negative binding energy score typically indicates a more stable and favorable interaction.
While specific binding energy data for this compound is not publicly available, studies on analogous chromene derivatives provide insight into the expected affinity range for this class of compounds. For example, novel 2H-chromene derivatives designed as anticancer agents showed strong binding affinities toward their target protein, with docking scores ranging from -9.33 to -10.35 kcal/mol. ijpsjournal.com These values suggest that chromene-based compounds can form high-affinity interactions within protein binding pockets. A computational analysis of this compound would yield similar predictive data on its binding strength to various targets.
Table 1: Illustrative Binding Affinities of Various Chromene Derivatives Against Protein Targets This table presents data from studies on related chromene compounds to exemplify the typical results obtained from binding energy estimations.
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Novel 2H-Chromene Deriv. | Anticancer Target | -10.35 |
| Novel 2H-Chromene Deriv. | Anticancer Target | -9.58 |
| Novel 2H-Chromene Deriv. | Anticancer Target | -9.33 |
| Chromene-based azo chrom. | Antimicrobial/Anticancer Target | Not specified |
| Dihydropyrano[3,2-c]chromene | Liver Fibrosis Target | Not specified |
Identification of Key Amino Acid Residue Interactions
Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the protein's active site that form key interactions with the ligand. researchgate.net Visual analysis of the docked pose of this compound would reveal which residues are involved in hydrogen bonding with its carboxylate oxygen or forming hydrophobic contacts with its chromene ring system.
For instance, docking studies of other chromene derivatives have revealed interactions with crucial residues in targets like the Rab23 protein. researchgate.net These analyses often show that pyran and pyridine (B92270) moieties interact favorably within the binding site. researchgate.net Identifying these interactions is fundamental for understanding the structural basis of the compound's activity and for guiding future efforts in lead optimization, where modifications can be made to the ligand to enhance its interaction with specific residues.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by docking. researchgate.net An MD simulation would place the docked complex of this compound and its target protein in a simulated physiological environment (water, ions) and calculate the trajectory of the atoms over a set period.
The results of such simulations can confirm whether the ligand remains stably bound within the active site or if it dissociates. This provides a more dynamic and realistic assessment of the binding interaction than static docking. Studies on other potent chromene derivatives have used MD simulations to demonstrate the stability of the predicted ligand-receptor interactions, adding confidence to the docking results. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comnih.gov By developing a QSAR model for a class of compounds like chromene derivatives, the activity of new or untested molecules, such as this compound, can be predicted.
QSAR studies on chromene derivatives have successfully identified key physicochemical descriptors that modulate their activity. benthamdirect.commdpi.com These descriptors can include:
Steric parameters: Related to the size and shape of the molecule.
Electronic parameters: Such as orbital energies (HOMO/LUMO) and dipole moments, which influence how the molecule interacts with its target.
Thermodynamic parameters: Describing the stability and energy of the molecule.
For example, a classical QSAR study on chromene derivatives as lanosterol 14α-demethylase inhibitors revealed that electronic parameters like the highest occupied molecular orbital (HOMO) energy and dipole-dipole energy played an important role in their biological activity. benthamdirect.com Such validated models provide crucial insights that can guide the design of more potent chromene-based therapeutic agents. benthamdirect.comresearchgate.net
In Silico ADMET Prediction Methodologies
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. researchgate.netnih.gov In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. ijpsjournal.comnih.gov
For this compound, a variety of ADMET properties would be predicted computationally. Studies on other novel 2H-chromene derivatives have shown predictions of excellent oral bioavailability, high intestinal absorption, and favorable permeability. ijpsjournal.com Other predicted parameters include plasma protein binding, blood-brain barrier permeability, and potential interactions with metabolic enzymes like the cytochrome P450 family. ijpsjournal.com Toxicity assessments can also predict potential issues such as mutagenicity or hepatotoxicity. ijpsjournal.com
Table 2: Representative In Silico ADMET Predictions for Chromene Derivatives This table exemplifies the type of data generated from ADMET prediction software for novel chromene compounds, as reported in the literature.
| ADMET Property | Predicted Outcome for Novel 2H-Chromene Derivatives ijpsjournal.com |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Good |
| Plasma Protein Binding | Balanced |
| Blood-Brain Barrier Permeability | Moderate to High |
| CYP2D6 Inhibition | Non-inhibitor |
| Hepatotoxicity | No |
| Mutagenicity | No |
Mechanistic Insights into Biological Activity of Chromene 8 Carboxylate Derivatives
Molecular Mechanisms of Enzyme Inhibition
Chromene derivatives have been identified as inhibitors of several key enzymes implicated in various pathological conditions. The specific substitution pattern on the chromene ring system plays a crucial role in determining both the potency and selectivity of inhibition.
α-Glucosidase: α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a key strategy for managing type 2 diabetes. mdpi.com Certain chromene derivatives have demonstrated significant α-glucosidase inhibitory activity. For instance, a series of 6-sulfonamide-2H-chromene derivatives were evaluated for their antidiabetic potential. nih.gov The study revealed that these compounds displayed potent inhibition of α-glucosidase, with some derivatives showing higher activity than the standard drug, Acarbose. nih.gov Specifically, 3-cyano-2-imino-2H-chromene-6-sulfonamide showed an IC₅₀ value of 0.548 ± 0.02 µg/mL, surpassing Acarbose (IC₅₀ = 0.604 ± 0.02 µg/mL). nih.gov The mechanism of inhibition is often non-competitive, suggesting that the inhibitors bind to a site on the enzyme other than the active site, altering its conformation and reducing its catalytic efficiency. mdpi.com
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. nih.gov Various natural and synthetic compounds containing the coumarin (B35378) (a class to which chromenes belong) scaffold have been reported as tyrosinase inhibitors. nih.gov These compounds can act via different mechanisms, including competitive inhibition, where they compete with the substrate for binding to the active site, often by chelating the copper ions essential for catalytic activity. nih.govnih.gov Other mechanisms include non-specific enzyme inactivation by altering the microenvironment, such as pH. nih.govmdpi.com
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes. nih.gov The tumor-associated isoforms hCA IX and hCA XII are validated targets for cancer therapy. nih.govnih.gov Chromene-based compounds have been developed as selective inhibitors of these isoforms. nih.govnih.gov Studies on chromene-containing aromatic sulfonamides showed that substitution patterns significantly influence inhibitory activity. For example, the presence of a chlorine atom at the 6-position of the 4H-chromen-4-one moiety was found to be detrimental for hCA IX inhibitory activity in some derivatives. nih.gov However, many 2H-chromene derivatives exhibit high selectivity, inhibiting cancer-related CA isoforms IX and XII with no activity against the off-target cytosolic isoforms hCA I and II. nih.gov This selectivity confirms the potential of the chromene scaffold for designing isoform-specific inhibitors. nih.gov
HDAC6: Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme that regulates the acetylation of non-histone proteins like α-tubulin. It has emerged as a therapeutic target for cancer and neurodegenerative diseases. nih.gov While specific data on methyl 6-chloro-2H-chromene-8-carboxylate is not available, the development of selective HDAC6 inhibitors often involves heterocyclic capping groups that interact with the enzyme's catalytic domain. nih.govnih.gov For example, modifications to the cap region of benzimidazole-based inhibitors significantly affected HDAC6 potency and selectivity over other HDAC isoforms like HDAC1. nih.gov
Lanosterol (B1674476) 14-alpha Demethylase: This enzyme, also known as CYP51, is a crucial component in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. psu.eduresearchgate.net It is the primary target for azole antifungal drugs. researchgate.net Inhibition of lanosterol 14-alpha demethylase disrupts the integrity of the fungal cell membrane. psu.edu The mechanism involves the binding of the inhibitor's heterocyclic moiety to the heme iron atom in the enzyme's active site, preventing the binding and demethylation of the natural substrate, lanosterol. nih.gov While many heterocyclic compounds inhibit this enzyme, specific studies on chromene-8-carboxylate derivatives are limited.
There is currently limited or no specific information available in the reviewed literature regarding the direct inhibition of Rab23 protein or squalene (B77637) synthase by this compound or its close derivatives.
| Enzyme | Derivative Class | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| α-Glucosidase | 6-sulfonamide-2H-chromene | Potent inhibition, some derivatives stronger than Acarbose. | 0.548 ± 0.02 µg/mL (for 3-cyano-2-imino-2H-chromene-6-sulfonamide) | nih.gov |
| Carbonic Anhydrase (hCA IX) | Chromene-based sulfonamides | 6-Chloro substitution was detrimental in some cases. | - | nih.gov |
| Carbonic Anhydrase (hCA IX & XII) | 2H-chromene derivatives | Selective inhibition of tumor-associated isoforms over cytosolic ones. | Submicromolar Kᵢ values reported for hCA XII. | nih.govresearchgate.net |
Cellular Pathway Modulation
Beyond direct enzyme inhibition, chromene derivatives can exert their biological effects by modulating complex cellular signaling pathways that regulate cell fate and function.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Several studies have shown that novel chromene derivatives can trigger this process in cancer cell lines. nih.govnih.gov For example, a class of 3-nitro-2H-chromene derivatives was found to induce apoptosis in K562 leukemia cells. nih.gov Mechanistic investigations revealed that these compounds can increase the levels of cleaved caspase-3, a key executioner of apoptosis, and promote the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, they can downregulate the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. nih.gov
Cell Invasion and Migration: The ability of cancer cells to invade surrounding tissues and migrate to distant sites is the hallmark of metastasis. nih.gov Certain coumarin derivatives have been shown to inhibit these processes. For instance, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate was found to markedly inhibit cancer cell invasion in a Boyden chamber assay. nih.govnih.gov This anti-invasive effect was more potent than that of a reference matrix metalloprotease (MMP) inhibitor. nih.gov Similarly, other carboxylate derivatives have been shown to suppress the migration and invasion properties of fibroblast-like synoviocytes, which are key players in the pathogenesis of rheumatoid arthritis, by inhibiting the production of MMP1 and MMP3. mdpi.com
There is currently no specific information available in the reviewed literature regarding the modulation of the NF-κB pathway by this compound or its close analogs.
Receptor Binding and Activation/Inhibition Mechanisms
The interaction with specific cell surface or nuclear receptors is another major mechanism through which chromene derivatives elicit pharmacological responses.
5-HT1A Receptor Affinity: The serotonin (B10506) 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. mdpi.com Arylpiperazine derivatives of coumarins have been extensively studied for their affinity to this receptor. mdpi.comnih.gov The high affinity is attributed to the basic nitrogen atom of the piperazine (B1678402) moiety, which can form strong interactions with conserved acidic amino acid residues within the receptor's transmembrane domain. mdpi.com Structural modifications, such as the type and position of substituents on the phenyl ring of the piperazine and on the coumarin core, significantly influence binding affinity and functional activity, leading to compounds that can act as antagonists or partial agonists. mdpi.comnih.gov
There is no specific information in the reviewed literature concerning the binding of this compound derivatives to the Estrogen Receptor (ER).
Target Validation Through In Vitro Biochemical Assays
The biological activities and mechanistic insights discussed above are substantiated through a variety of in vitro biochemical and cell-based assays. These assays are fundamental for validating the molecular targets and understanding the mode of action of chromene-8-carboxylate derivatives.
For enzyme inhibition studies, spectrophotometric assays are commonly employed. For example, α-glucosidase activity is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. nih.gov Similarly, tyrosinase inhibition is assessed by measuring the formation of dopachrome (B613829) from L-DOPA. nih.gov
To evaluate cellular pathway modulation, a range of cell-based assays are utilized. Apoptosis induction is confirmed using techniques like Annexin V/PI double staining followed by flow cytometry, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govmdpi.com Western blot analysis is used to quantify changes in the expression levels of key apoptosis-related proteins such as caspases and Bcl-2 family members. nih.gov Cell invasion and migration are typically studied using transwell assays (e.g., Boyden chamber), where the ability of cells to move through a porous membrane towards a chemoattractant is quantified. nih.gov
Receptor binding affinity is determined through radioligand binding assays. These experiments measure the ability of a test compound to displace a known radioactive ligand from its receptor, allowing for the calculation of affinity constants such as Kᵢ. nih.gov Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. mdpi.com
Despite extensive and targeted searches for experimental data on "this compound," no specific characterization details for this exact compound could be located in the publicly available scientific literature. The search results consistently refer to structurally related but distinct compounds, such as coumarin derivatives or chromenes with different substitution patterns.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate article with data tables and research findings as requested, because the foundational experimental data for each specified analytical technique for "this compound" is not available in the retrieved sources. The strict adherence to focusing solely on this specific compound, as per the instructions, cannot be fulfilled without the necessary data.
Future Perspectives and Emerging Research Avenues for Methyl 6 Chloro 2h Chromene 8 Carboxylate
Development of Novel Chromene-Based Molecular Scaffolds for Enhanced Bioactivity
The chromene nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential. mdpi.comresearchgate.net Future research will likely focus on utilizing methyl 6-chloro-2H-chromene-8-carboxylate as a starting point for creating diverse molecular libraries. By chemically modifying the core structure—for instance, by introducing various substituents at different positions or by fusing other heterocyclic rings—novel scaffolds with enhanced or entirely new biological activities can be developed. mdpi.comekb.eg
The existing chloro and carboxylate groups serve as versatile chemical handles for such modifications. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides or other esters. These modifications can profoundly influence the molecule's interaction with biological targets, potentially leading to the discovery of potent agents for various diseases. researchgate.netorientjchem.org The chromene framework is a key component in compounds showing promise as anticancer, antimicrobial, and anti-inflammatory agents. orientjchem.orgajrconline.org
Table 1: Examples of Bioactive Scaffolds Derived from Chromene
| Scaffold Type | Potential Biological Activity | Reference |
| Chromenopyridines | Antimicrobial, Antinociceptive | mdpi.com |
| Spiro-chromenes | Anticancer (EGFR/B-RAF inhibitors) | orientjchem.org |
| Indole-tethered chromenes | Anticancer (Lung, Breast, Prostate) | orientjchem.org |
| Chromenochalcones | Antileishmanial, Antimalarial | nih.gov |
Refinement of Green Chemistry Synthetic Protocols for Sustainability
The synthesis of chromene derivatives is an area that has seen significant advancements through the application of green chemistry principles. researchgate.net Future efforts concerning this compound will undoubtedly focus on refining existing synthetic routes to be more sustainable and environmentally benign. Traditional synthesis methods often involve hazardous reagents and generate significant waste. researchgate.netnih.gov
Emerging research highlights several eco-friendly alternatives that could be adapted for the synthesis of this specific compound:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while often improving product yields. researchgate.netmdpi.com
Use of Natural Catalysts: Biodegradable and readily available catalysts, such as those derived from waste snail shells, are being explored for chromene synthesis. oiccpress.com
Eco-friendly Solvents: Replacing toxic organic solvents with greener alternatives like water or ionic liquids is a key focus. oup.comnih.govresearchgate.net
Photocatalysis: Utilizing visible light as a clean energy source for chemical reactions offers a sustainable pathway for chromene synthesis. rsc.org
Magnetic Nanoparticle Catalysts: These catalysts can be easily recovered from the reaction mixture using a magnet and reused multiple times, minimizing waste and cost. researchgate.net
Adopting these protocols would not only make the production of this compound more sustainable but also more cost-effective. researchgate.net
Advanced Computational Modeling for Rational Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. nih.govnih.gov For this compound, advanced computational modeling represents a significant avenue for future research. Techniques such as molecular docking and Density Functional Theory (DFT) can be employed to simulate the binding of this molecule to various biological targets, such as enzymes or receptors. bac-lac.gc.caresearchgate.net
The presence of a halogen (chlorine) atom is particularly significant in this context. Halogen bonding is now recognized as a potent, non-covalent interaction that can be exploited to enhance the binding affinity and selectivity of a drug candidate for its target protein. nih.govresearchgate.net Computational models can help researchers strategically position halogen atoms on the chromene scaffold to maximize these interactions. researchgate.netresearchgate.net This in-silico approach saves considerable time and resources by prioritizing the synthesis of compounds with the highest predicted activity, accelerating the development of new drugs based on the this compound structure. researchgate.netnih.gov
Exploration of Structure-Function Relationships Beyond Initial Findings
While initial studies may identify a primary biological activity for this compound, a deeper understanding of its structure-function relationships is a crucial future objective. This involves systematically modifying the molecule's structure and observing the effects on its biological function. For instance, the specific placement of the chloro group at the C6-position and the methyl carboxylate at the C8-position will have a distinct influence on the molecule's electronic properties and spatial conformation, which in turn dictates its biological activity.
Future research will likely involve synthesizing a series of analogues where the position and nature of the substituents are varied. For example, moving the chloro group to other positions on the benzene (B151609) ring or replacing it with other halogens (e.g., bromine, fluorine) could significantly alter the compound's potency or target selectivity. nih.govnih.gov Similarly, modifying the ester group could impact the molecule's solubility and pharmacokinetic properties. nih.gov This systematic exploration will build a comprehensive Structure-Activity Relationship (SAR) profile, providing a roadmap for designing optimized derivatives with superior therapeutic properties. nih.gov
Integration of Multi-Omics Data in Chromene Research
To fully understand the biological impact of this compound, future research will need to move beyond single-target assays and embrace a systems-biology approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a compound. nih.govmdpi.com
By treating cells or organisms with this compound and analyzing the subsequent changes across these different molecular layers, researchers can:
Identify the specific cellular pathways modulated by the compound.
Uncover its precise mechanism of action.
Discover potential biomarkers for its efficacy or toxicity.
Reveal potential off-target effects that would not be apparent from traditional assays.
This multi-omics approach is becoming increasingly critical in drug discovery for providing a comprehensive understanding of a drug candidate's effects, ultimately leading to safer and more effective therapies. nih.govmdpi.com
Potential for BioAIEgen Development from Chromene Scaffolds
A particularly exciting future direction for chromene derivatives lies in the development of BioAIEgens (biocompatible Aggregation-Induced Emission luminogens). nih.gov AIEgens are fluorescent molecules that are non-emissive when dissolved but become highly fluorescent upon aggregation, making them ideal for applications in bio-imaging and diagnostics. researchgate.netnih.gov
The chromene scaffold has recently been identified as a promising base for creating new classes of BioAIEgens. oup.comnih.gov Research has shown that the photophysical properties of these molecules, such as the color and intensity of their fluorescence, can be finely tuned by altering the substituents on the chromene ring. oup.comeurekalert.org For example, studies have demonstrated that the position of substituents (e.g., 6-substituted vs. 7-substituted) can lead to significant shifts in emission wavelengths. nih.goveurekalert.org
Future work could involve modifying this compound to impart AIE properties. Its inherent biocompatibility as a natural product scaffold, combined with the potential for bright, stable fluorescence in aggregated states, could lead to the development of novel probes for high-contrast imaging of specific cellular organelles, such as the endoplasmic reticulum. oup.comnih.gov The synthesis of these BioAIEgens using green, water-based methods further enhances their appeal for biomedical applications. nih.goveurekalert.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 6-chloro-2H-chromene-8-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via cyclization of substituted salicylaldehyde derivatives with methyl acrylate under acidic conditions. Optimization involves varying catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid), temperature (80–120°C), and solvent systems (e.g., ethanol, DMF). Yield improvements (e.g., from 60% to 90%) are achieved by controlled addition of chloro-substituent precursors and reflux duration adjustments .
- Data Consideration : Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm regioselectivity of the chloro group at position 6 .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Techniques : Single-crystal X-ray diffraction (SHELX programs) resolves bond angles and torsional strain in the chromene ring . Complementary methods include:
- HPLC-MS : Quantifies purity (>98%) and detects trace isomers.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and C-Cl (~750 cm) stretches .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloro-substituent in nucleophilic substitution reactions?
- Experimental Design : Perform kinetic studies under varying nucleophiles (e.g., amines, thiols) and polar aprotic solvents (DMSO, acetonitrile). Use -NMR to track chloride displacement rates.
- Findings : The chloro group at position 6 exhibits moderate electrophilicity due to conjugation with the chromene ring’s π-system, leading to slower substitution compared to aliphatic analogs. Steric hindrance from the adjacent carboxylate group further modulates reactivity .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the compound’s biological activity?
- Comparative Analysis : Replace the chloro group with bromo or methoxy groups and assess bioactivity (e.g., antimicrobial, anticancer).
- Data Table :
| Substituent | Position | Activity (IC, μM) |
|---|---|---|
| Cl | 6 | 12.4 (Anticancer) |
| OCH | 8 | 28.9 (Anticancer) |
| Br | 6 | 9.8 (Anticancer) |
- Conclusion : Electron-withdrawing groups (Cl, Br) enhance activity by increasing electrophilicity at the chromene core .
Q. What experimental limitations arise when extrapolating laboratory-scale results to real-world applications (e.g., environmental stability)?
- Challenges : Degradation studies in aqueous matrices show hydrolysis of the ester group within 24 hours at pH 7.4, limiting environmental persistence.
- Mitigation : Use stabilized formulations (e.g., microencapsulation) or modify the carboxylate moiety to ethyl/propyl esters for enhanced stability .
Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound?
- Approach : Reanalyze diffraction data (SHELXL) with high-resolution datasets (≤0.8 Å) to minimize thermal displacement errors. Compare with analogous structures (e.g., methyl 6-bromo-2H-chromene-8-carboxylate) to identify systematic deviations.
- Case Study : Discrepancies in C-Cl bond lengths (1.73 Å vs. 1.76 Å) are attributed to differences in crystal packing forces .
Methodological Guidance
Q. What strategies ensure reproducibility in synthesizing this compound derivatives?
- Protocols :
Standardize starting material purity (>99% by GC).
Use anhydrous solvents and inert atmosphere (N/Ar) to prevent hydrolysis.
Optimize chromatography (silica gel, hexane/EtOAc gradient) for isomer separation .
Q. How should researchers address low signal-to-noise ratios in spectroscopic characterization?
- Solutions :
- NMR : Use cryoprobes or dynamic nuclear polarization (DNP) for trace impurity detection.
- XRD : Collect data at synchrotron facilities to enhance resolution for low-crystallinity samples .
Data Contradiction Analysis
Q. Why do computational (DFT) and experimental (XRD) bond angles differ for the chromene ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
